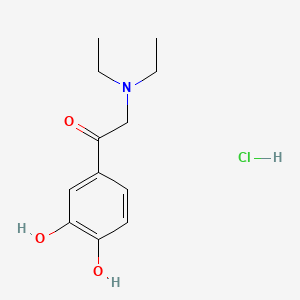
dimethyl 1-(4-methylphenyl)-1H-pyrazole-3,4-dicarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El 1-(4-metilfenil)-1H-pirazol-3,4-dicarboxilato de dimetilo es un compuesto químico que pertenece a la familia de los pirazoles. Los pirazoles son compuestos heterocíclicos de cinco miembros que contienen dos átomos de nitrógeno en las posiciones 1 y 2. Este compuesto en particular se caracteriza por la presencia de un grupo éster dimetil y un grupo 4-metilfenil unidos al anillo de pirazol.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de 1-(4-metilfenil)-1H-pirazol-3,4-dicarboxilato de dimetilo típicamente involucra la ciclización de precursores apropiados bajo condiciones controladas. Un método común involucra la reacción de 4-metilfenilhidrazina con acetilendicarboxilato de dimetilo. La reacción generalmente se lleva a cabo en presencia de un catalizador, como el ácido acético, y bajo condiciones de reflujo para facilitar la formación del anillo de pirazol.
Métodos de Producción Industrial
La producción industrial de este compuesto puede involucrar rutas sintéticas similares, pero a mayor escala. El proceso normalmente se optimizaría para obtener mayores rendimientos y pureza, a menudo involucrando reactores de flujo continuo y sistemas automatizados para garantizar una calidad y eficiencia constantes.
Análisis De Reacciones Químicas
Tipos de Reacciones
El 1-(4-metilfenil)-1H-pirazol-3,4-dicarboxilato de dimetilo puede sufrir varias reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar para formar derivados de pirazol correspondientes.
Reducción: Las reacciones de reducción pueden conducir a la formación de derivados de hidrazina.
Sustitución: Las reacciones de sustitución electrófila y nucleófila pueden ocurrir en el anillo aromático o en el anillo de pirazol.
Reactivos y Condiciones Comunes
Oxidación: Los agentes oxidantes comunes incluyen el permanganato de potasio y el peróxido de hidrógeno.
Reducción: Se utilizan a menudo agentes reductores como el borohidruro de sodio o el hidruro de aluminio y litio.
Sustitución: Los reactivos como los halógenos, los haluros de alquilo y los nucleófilos (por ejemplo, aminas, tioles) se emplean comúnmente.
Productos Principales Formados
Los productos principales formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados. Por ejemplo, la oxidación puede producir derivados de ácido pirazol-3,4-dicarboxílico, mientras que las reacciones de sustitución pueden introducir varios grupos funcionales en el anillo aromático o en el anillo de pirazol.
Aplicaciones Científicas De Investigación
Química: Sirve como bloque de construcción para la síntesis de moléculas y materiales más complejos.
Biología: El compuesto ha demostrado potencial como molécula bioactiva con aplicaciones en el descubrimiento y desarrollo de fármacos.
Medicina: La investigación ha indicado su posible uso como agente antiinflamatorio, antimicrobiano y anticancerígeno.
Industria: Se utiliza en el desarrollo de materiales avanzados, como polímeros y recubrimientos, debido a sus propiedades químicas únicas.
Mecanismo De Acción
El mecanismo de acción del 1-(4-metilfenil)-1H-pirazol-3,4-dicarboxilato de dimetilo involucra su interacción con objetivos moleculares y vías específicas. En sistemas biológicos, puede actuar inhibiendo enzimas o receptores involucrados en procesos inflamatorios y microbianos. Los objetivos moleculares y las vías exactos pueden variar según la aplicación y el contexto específicos de uso.
Comparación Con Compuestos Similares
Compuestos Similares
- 1-(4-clorofenil)-1H-pirazol-3,4-dicarboxilato de dimetilo
- 1-(4-fluorofenil)-1H-pirazol-3,4-dicarboxilato de dimetilo
- 1-(4-nitrofenil)-1H-pirazol-3,4-dicarboxilato de dimetilo
Unicidad
El 1-(4-metilfenil)-1H-pirazol-3,4-dicarboxilato de dimetilo es único debido a la presencia del grupo 4-metilfenil, que imparte propiedades químicas y físicas específicas. Este grupo puede influir en la reactividad, solubilidad y actividad biológica del compuesto, lo que lo hace distinto de otros compuestos similares con diferentes sustituyentes en el anillo aromático.
Propiedades
Fórmula molecular |
C14H14N2O4 |
|---|---|
Peso molecular |
274.27 g/mol |
Nombre IUPAC |
dimethyl 1-(4-methylphenyl)pyrazole-3,4-dicarboxylate |
InChI |
InChI=1S/C14H14N2O4/c1-9-4-6-10(7-5-9)16-8-11(13(17)19-2)12(15-16)14(18)20-3/h4-8H,1-3H3 |
Clave InChI |
BYNCEYWVEIEUOF-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)N2C=C(C(=N2)C(=O)OC)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![ethyl (2E)-2-[4-(acetyloxy)-3-ethoxybenzylidene]-5-[4-(acetyloxy)phenyl]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B12005846.png)
![4-{[(E)-(4-tert-butylphenyl)methylidene]amino}-5-(4-chlorophenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B12005849.png)






![4-{[(1E,2Z)-2-chloro-3-phenylprop-2-en-1-ylidene]amino}-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B12005892.png)

![N-[3-[(7-chloro-1-hydroxyquinolin-4-ylidene)amino]propyl]octan-1-amine](/img/structure/B12005899.png)
![methyl 4-{(E)-[2-({[5-(4-methoxyphenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)hydrazinylidene]methyl}benzoate](/img/structure/B12005900.png)
![Benzyl 2-(2,5-dimethoxybenzylidene)-7-methyl-3-oxo-5-(thiophen-2-yl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B12005908.png)

